6-fluoro-N-propylpyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1341450-22-3 |
|---|---|
Molecular Formula |
C9H11FN2O |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
6-fluoro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11FN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChI Key |
JXHTXCSDXTWETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthesis of the 6-Fluoro-N-propylpyridine-3-carboxamide Scaffold
A retrosynthetic analysis of this compound breaks down the molecule into simpler, commercially available precursors. This process identifies the key bond disconnections and the corresponding synthetic reactions required for its assembly. The primary disconnections are at the amide bond and the C-F bond on the pyridine (B92270) ring.
| Precursor | Description |
| 6-Fluoronicotinic acid | A key intermediate where the fluoro and carboxyl groups are already in place on the pyridine ring. This precursor simplifies the synthesis to the formation of the amide bond. |
| 6-Chloronicotinic acid | An alternative to 6-fluoronicotinic acid, requiring a subsequent nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom. |
| Nicotinic acid derivatives | Starting from readily available nicotinic acids, the synthesis would involve the introduction of the fluorine atom at the 6-position and subsequent amidation. nih.gov |
| Propylamine (B44156) | The source of the N-propyl group, which is introduced via an amidation reaction with an activated carboxylic acid derivative. |
Convergent and Linear Synthesis Approaches
Two primary strategies can be employed for the synthesis of this compound:
Convergent Synthesis: This strategy involves the separate synthesis of two or more fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach might involve the synthesis of 6-fluoronicotinic acid and its subsequent coupling with propylamine. This approach is often more efficient for complex molecules.
Established and Emerging Synthesis Routes
The construction of the this compound molecule relies on a few critical chemical transformations.
C-F Bond Formation Strategies on Pyridine Ring Systems
The introduction of a fluorine atom onto a pyridine ring is a challenging yet crucial step. Several methods have been developed for this transformation.
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine onto an electron-deficient pyridine ring. It typically involves the displacement of a good leaving group, such as a chlorine or nitro group, by a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out at elevated temperatures in a polar aprotic solvent.
Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aminopyridine. While effective, this method can sometimes suffer from harsh reaction conditions.
Electrophilic Fluorination: The development of electrophilic fluorinating reagents, such as N-fluoropyridinium salts and Selectfluor®, has provided milder alternatives for C-H fluorination. harvard.eduresearchgate.net These reagents can directly introduce a fluorine atom onto the pyridine ring, often with high regioselectivity. harvard.edu For instance, silver(II) fluoride has been shown to be effective for the site-selective fluorination of pyridines adjacent to the nitrogen atom at ambient temperatures. nih.gov
Carboxamide Introduction and Modification Techniques
The formation of the carboxamide linkage is a fundamental reaction in organic synthesis.
Amidation of Carboxylic Acids: The most direct method involves the coupling of 6-fluoronicotinic acid with propylamine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.
From Acid Chlorides: 6-Fluoronicotinic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with propylamine to form the desired amide.
From Esters: The corresponding methyl or ethyl ester of 6-fluoronicotinic acid can be treated with propylamine, often at elevated temperatures, to yield the carboxamide.
Recent advancements in amide synthesis include electrochemical methods, where pyridine carboxamides can be synthesized from pyridine carbohydrazides and amines in an aqueous medium. rsc.org
N-Propylation Strategies
While the most common approach is the direct amidation with propylamine, alternative N-propylation strategies exist.
N-Alkylation of a Primary Amide: If 6-fluoronicotinamide (B1268225) is available, it can be N-alkylated with a propyl halide (e.g., propyl iodide or bromide). stackexchange.com This reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, making it nucleophilic. stackexchange.com
Reductive Amination: A less common but viable route could involve the reductive amination of 6-fluoropyridine-3-carbaldehyde with propylamine.
Modern catalytic methods, such as those employing ruthenium, iridium, or nickel catalysts, allow for the direct N-alkylation of amides with alcohols, offering a more atom-economical and environmentally friendly approach. nih.govacs.orgorganic-chemistry.org
Catalytic Methodologies in Synthesis
The primary transformation in forming this compound is the amidation of a 6-fluoronicotinic acid derivative. Catalysis is central to achieving high yields and mild reaction conditions for this amide bond formation.
One of the most common starting materials for this synthesis is 6-fluoronicotinic acid. nih.govsigmaaldrich.com The formation of the amide bond with propylamine can be facilitated by various catalytic methods. Boronic acid derivatives, such as 2-furanylboronic acid, have been identified as effective and inexpensive catalysts for the direct dehydrative amidation of carboxylic acids and amines at room temperature. capes.gov.br This approach is applicable to a wide array of substrates, affording amides in good to excellent yields. capes.gov.br Another strategy involves the use of 2,2,2-trifluoroethanol (B45653) to mediate the catalytic amidation of unactivated esters, which proceeds through a trifluoroethanol-derived active ester intermediate. rsc.org
For the synthesis of the pyridine backbone itself, metal-catalyzed reactions, including one-pot reactions, offer green and efficient routes to N-heterocycles by using recyclable catalysts and improving atom economy. mdpi.com While traditional methods for creating pyridine derivatives often involve hazardous reagents, newer catalytic techniques provide safer and more sustainable alternatives. rasayanjournal.co.in
Table 1: Catalytic Approaches for Amide Bond Formation
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Boronic Acid | 2-Furanylboronic Acid | Inexpensive, effective at room temperature, wide substrate scope. capes.gov.br |
| Alcohol Mediator | 2,2,2-Trifluoroethanol | Facilitates condensation of unactivated esters and amines. rsc.org |
| Metal Catalysts | Copper, Palladium | Used in one-pot synthesis of N-heterocycles, often recyclable. mdpi.commdpi.com |
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly integrated into the synthesis of pyridine carboxamides to minimize environmental impact. rasayanjournal.co.inbiosynce.com Key aspects include the use of safer solvents, energy-efficient processes, and the reduction of waste. mdpi.com
Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering advantages such as drastically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating. nih.gov Solvent-free approaches, such as mechanochemical grinding, provide further environmental benefits by eliminating the need for hazardous solvents and often allowing for product isolation with simplified work-ups at room temperature. mdpi.com
The choice of solvent is a cornerstone of green chemistry. Pyridine and its derivatives can sometimes serve as greener solvents due to their relatively high boiling points and low volatility. biosynce.com Furthermore, the development of biodegradable polymers incorporating pyridine derivatives highlights the potential for creating more environmentally benign materials from these chemical building blocks. biosynce.com
Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyridine Derivatives
| Method | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| Conventional Heating | 6–9 hours | 71%–88% | Higher energy use, potential for hazardous solvents. nih.gov |
| Microwave Irradiation | 2–7 minutes | 82%–94% | Reduced energy consumption and reaction time. nih.gov |
| Mechanochemical Grinding | Short (minutes) | High | Solvent-free, minimal waste, room temperature operation. mdpi.com |
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling its chemical properties.
Investigations of Reaction Pathways and Intermediates
The synthesis of the core structure typically involves the functionalization of a pre-existing pyridine ring. For instance, the creation of the precursor, 6-fluoronicotinic acid, can be achieved by the oxidation of 2-fluoro-5-methylpyridine.
The amidation reaction itself, when catalyzed, proceeds through distinct intermediates. With boronic acid catalysts, the reaction is believed to involve the formation of an acylboronate species, which is highly activated towards nucleophilic attack by the amine. In trifluoroethanol-mediated reactions, an active ester intermediate derived from the alcohol is the key player that facilitates the subsequent amidation. rsc.org
Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand substitution reactions on the pyridine ring, like nitration. rsc.org These studies show that such reactions are stepwise polar mechanisms that proceed through the formation of labile intermediates. rsc.org
Stereochemical Control in Synthesis
For the specific molecule this compound, stereochemical control is not a factor in its direct synthesis as the compound is achiral. However, in the broader context of pyridine carboxamides, stereochemistry is highly relevant when chiral amines or other stereogenic centers are incorporated. For example, the synthesis of chiral macrocyclic pyridine carboxamides has been achieved using chiral amino acid esters as starting materials, demonstrating that the stereochemistry can be retained and controlled throughout the synthetic sequence. mdpi.com These related studies underscore the potential for creating chiral analogues of this compound if a chiral amine were to be used in place of n-propylamine.
Reactivity Profiling of this compound
The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom and the fluorine substituent, dictate its reactivity.
Electrophilic and Nucleophilic Substitutions on the Pyridine Core
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq This deactivation is caused by the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq In acidic media, the nitrogen atom is protonated, forming a pyridinium (B92312) ion that is even more strongly deactivated. rsc.orguoanbar.edu.iq Consequently, electrophilic substitutions like nitration or halogenation on the pyridine core require harsh conditions. uoanbar.edu.iq For a 6-fluoropyridine derivative, the fluorine atom further deactivates the ring. Theoretical studies on the nitration of pyridine indicate that substitution, when it occurs, favors the C-3 position (meta to the nitrogen) due to the relative stability of the reaction intermediate. rsc.orguoanbar.edu.iq
Nucleophilic Aromatic Substitution (SNAr): In contrast, the pyridine ring is highly activated for nucleophilic substitution, particularly at the C-2 and C-4 positions, which are electron-deficient. uoanbar.edu.iq The presence of a fluorine atom, especially at the C-2 or C-6 position, makes the ring an excellent substrate for SNAr reactions. Fluorine is a good leaving group in these reactions, and its high electronegativity accelerates the substitution process. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine. nih.gov In this compound, the fluorine at the C-6 position is susceptible to displacement by strong nucleophiles. This reactivity allows for late-stage functionalization, where the fluoro group can be replaced to introduce a wide variety of other functional groups. nih.govresearchgate.net
Table 3: Reactivity Summary of the Fluoropyridine Core
| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |
|---|---|---|---|
| Electrophilic Substitution | Low / Deactivated | C-3, C-5 | Electron-withdrawing nitrogen; Ring protonation in acid. rsc.orguoanbar.edu.iq |
| Nucleophilic Substitution | High / Activated | C-2, C-4, C-6 | Electron-deficient ring; Halogen leaving group ability (F > Cl). uoanbar.edu.iqnih.gov |
Transformations of the Carboxamide Group
The N-propylcarboxamide moiety of this compound is a versatile functional group that can undergo several key chemical transformations, allowing for the synthesis of a variety of derivatives. These transformations primarily include hydrolysis, reduction, and dehydration.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 6-fluoronicotinic acid, and propylamine. Basic hydrolysis is often carried out using a strong base such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, while acidic hydrolysis typically employs a strong mineral acid like hydrochloric acid. The stability of the amide bond means that these reactions often require elevated temperatures to proceed at a reasonable rate. The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.
Reduction: The carboxamide group can be reduced to the corresponding amine, yielding 6-fluoro-N-propylpyridin-3-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgmasterorganicchemistry.com The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.
Dehydration: Dehydration of the primary amide analog (where the N-substituent is hydrogen) would lead to the formation of a nitrile. However, for a secondary amide like this compound, this reaction is not directly applicable. Instead, alternative transformations can be considered.
Table 1: Summary of Carboxamide Group Transformations
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | NaOH (aq), heat or HCl (aq), heat | 6-Fluoronicotinic acid and propylamine |
| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | (6-Fluoropyridin-3-yl)-N-propylmethanamine |
Reactivity at the Fluoro Position
The fluorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, along with the carboxamide group at the 3-position, activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The fluorine atom is a good leaving group in such reactions.
The reactivity of the fluoro group allows for the introduction of a wide range of nucleophiles. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 6-methoxy-N-propylpyridine-3-carboxamide. Similarly, reaction with a primary or secondary amine can introduce a new amino substituent at the 6-position. The conditions for these reactions typically involve heating the substrate with the nucleophile in a suitable solvent.
The ease of displacement of the fluoro group can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily. The C-F bond is inherently strong, but in the context of an electron-deficient aromatic system, it becomes a viable site for substitution. stackexchange.com
Table 2: Examples of Nucleophilic Aromatic Substitution at the Fluoro Position
| Nucleophile | Reagent | Product |
|---|---|---|
| Methoxide | Sodium methoxide (NaOMe) | 6-Methoxy-N-propylpyridine-3-carboxamide |
| Thiophenolate | Sodium thiophenolate (NaSPh) | 6-(Phenylthio)-N-propylpyridine-3-carboxamide |
| Diethylamine | Diethylamine (Et₂NH) | 6-(Diethylamino)-N-propylpyridine-3-carboxamide |
Regioselectivity and Chemoselectivity in Reactions
Regioselectivity: In the context of this compound, regioselectivity primarily pertains to the site of reaction on the pyridine ring. For nucleophilic aromatic substitution, the substitution of the fluorine atom at the 6-position is highly favored over substitution at other positions. This is due to the activating effect of the ring nitrogen, which makes the ortho (2- and 6-) and para (4-) positions more electrophilic. The presence of the carboxamide group at the 3-position further influences the electron distribution in the ring.
In electrophilic aromatic substitution reactions, the situation is different. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. If an electrophilic substitution were to occur, it would be directed to the positions meta to the nitrogen atom, which are the 3- and 5-positions. However, the presence of the deactivating carboxamide group at the 3-position would further disfavor electrophilic substitution and direct incoming electrophiles to the 5-position.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the main functional groups are the N-propylcarboxamide and the fluoropyridine ring.
When considering a reaction with a strong nucleophile, the primary site of attack will be the electrophilic carbon at the 6-position of the pyridine ring, leading to SNAr, rather than attack at the less electrophilic carbonyl carbon of the amide. Conversely, when using a strong reducing agent like LiAlH₄, the carboxamide group is selectively reduced, while the aromatic ring and the fluoro group typically remain intact under standard conditions. libretexts.orgmasterorganicchemistry.com
The choice of reagents and reaction conditions is therefore crucial in controlling which part of the molecule reacts. By carefully selecting the reaction parameters, it is possible to achieve a high degree of both regioselectivity and chemoselectivity in the chemical transformations of this compound.
Computational and Theoretical Chemistry Investigations
Electronic Structure and Bonding Analysis
The electronic character of 6-fluoro-N-propylpyridine-3-carboxamide is governed by the interplay between the electron-withdrawing pyridine (B92270) ring, the highly electronegative fluorine atom at the 6-position, and the N-propylcarboxamide substituent at the 3-position. Density Functional Theory (DFT) calculations are a primary method for investigating these features.
The introduction of a fluorine atom is known to significantly alter the electronic landscape of a pyridine ring. It lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This general stabilization of frontier orbitals affects the molecule's reactivity and spectroscopic properties. The N-propylcarboxamide group, containing both a π-system (C=O) and lone pairs on nitrogen and oxygen, can act as both a π-acceptor and σ-donor, further modulating the electronic distribution.
Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are computational techniques used to provide deeper insights. researchgate.net NBO analysis would likely reveal strong delocalization interactions between the pyridine ring's π-system and the carboxamide group. The fluorine atom's primary effect would be strong inductive withdrawal, polarizing the C-F bond and influencing the adjacent C-N bond within the ring. AIM analysis could identify bond critical points and quantify the nature of the covalent and non-covalent interactions within the molecule. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates ionization potential and electron-donating capability. The negative value is enhanced by the fluorine atom. |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity. The low value suggests susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical stability and electronic transitions. A larger gap implies higher stability. |
| Dipole Moment | ~ 3.5 - 4.5 D | Reflects the overall polarity of the molecule, arising from the electronegative F, N, and O atoms. |
Conformational Analysis and Energetics
The flexibility of this compound is primarily due to rotation around two key single bonds: the C3-C(O) bond connecting the carboxamide to the pyridine ring and the C(O)-N bond of the amide group itself. The N-propyl group introduces additional rotational freedom.
Computational studies on related pyridine carboxamides, such as nicotinamide (B372718), have shown a significant energy barrier to rotation around the C(O)-N amide bond. nih.gov This is due to the partial double-bond character of the amide linkage, which enforces planarity. Two primary conformers exist: a cis and a trans arrangement of the pyridine ring relative to the N-H proton, with the trans conformer generally being more stable. For this compound, steric hindrance between the propyl group and the carbonyl oxygen would further favor a specific orientation.
Table 2: Estimated Rotational Energy Barriers
| Rotation Axis | Estimated Barrier (ΔG‡) | Contributing Factors |
|---|---|---|
| Amide C(O)-N Bond | 13 - 16 kcal/mol | Partial double-bond character, resonance stabilization. nih.gov |
| Pyridine C3-C(O) Bond | 4 - 7 kcal/mol | Steric interactions with ring hydrogens, π-conjugation effects. nih.gov |
| N-Propyl Bonds | 2 - 5 kcal/mol | Standard torsional strain for alkyl chains. |
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational chemistry is an invaluable tool for predicting spectroscopic data (NMR, IR, UV-Vis), which aids in the structural confirmation of synthesized compounds.
NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy.
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (7.5-9.0 ppm), with their exact shifts influenced by the positions of the fluoro and carboxamide groups. The N-H proton of the amide would likely be a broad singlet, while the propyl group would show characteristic multiplets in the aliphatic region (0.9-3.5 ppm).
¹³C NMR: The carbonyl carbon would be significantly downfield (~165-170 ppm). Carbons in the pyridine ring would have their shifts modulated by the substituents; the carbon bonded to fluorine (C6) would show a large C-F coupling constant.
¹⁹F NMR: A single resonance would be expected, with a chemical shift characteristic of a fluorine atom attached to an sp² carbon in a heteroaromatic system.
IR Spectroscopy: Theoretical frequency calculations can predict the positions of key vibrational modes. The most prominent peaks would be the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1680 cm⁻¹), and C-F stretching vibrations (~1200-1300 cm⁻¹). mdpi.com
Table 3: Predicted Key Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Region |
|---|---|---|
| ¹H NMR | Pyridine-H | 7.5 - 9.0 ppm |
| ¹H NMR | Amide N-H | ~8.5 ppm (broad) |
| ¹³C NMR | Carbonyl C=O | 165 - 170 ppm |
| ¹⁹F NMR | Pyridine-F | -60 to -80 ppm (relative to CFCl₃) |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| IR | C=O Stretch | ~1680 cm⁻¹ |
Reaction Mechanism Elucidation via Computational Methods
Theoretical calculations can map out the potential energy surfaces of chemical reactions, helping to elucidate mechanisms and predict outcomes. For the synthesis of this compound, a likely route is the amidation of 6-fluoronicotinic acid or its activated derivative (e.g., acyl chloride) with n-propylamine.
Computational modeling of this reaction would involve:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For the reaction of an acyl chloride with n-propylamine, the mechanism would likely be a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
Thermodynamic and Activation Parameter Calculation: From the optimized structures, parameters such as the enthalpy of reaction (ΔH) and the activation energy (Ea) can be calculated to predict the reaction's feasibility and rate. nih.gov
Studies on the alkylation of pyridine carboxamides have used quantum-chemical calculations to propose transition-state models and explain differing reaction yields based on the substituent's position. mdpi.com For instance, an intramolecular hydrogen bond between the amide hydrogen and an incoming reagent was proposed to stabilize the transition state in meta-pyridine carboxamides, increasing the reaction yield. mdpi.com
Intermolecular Interactions and Self-Assembly Studies
In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. Computational analysis of crystal structures of related compounds reveals the dominant forces.
Hydrogen Bonding: The most significant interaction would be the classic N-H···O hydrogen bond between the amide groups of two different molecules, leading to the formation of centrosymmetric dimers or one-dimensional chains. nih.govresearchgate.net
Unconventional Hydrogen Bonds: Weaker interactions, such as C-H···O and C-H···F bonds, are also possible and have been observed in the crystal structures of similar fluorinated aromatic compounds. nih.govresearchgate.net The fluorine atom, while a poor hydrogen bond acceptor, can participate in these weaker contacts, influencing the crystal packing.
DFT calculations and molecular dynamics simulations can be used to model these interactions, predict crystal packing arrangements, and calculate lattice energies. Scanning tunneling microscopy (STM) studies, often coupled with DFT, have been used to visualize the self-assembly of pyridine derivatives on surfaces, showing how hydrogen bonding and other interactions dictate the formation of ordered two-dimensional structures. researchgate.netrsc.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Studies on Pyridine Carboxamides
QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models use calculated molecular descriptors to predict properties without the need for experimental measurement. For a series of pyridine carboxamides, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time.
For this compound, a variety of descriptors would be calculated:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Topological Descriptors: Molecular connectivity indices, Wiener index (describing branching).
Steric/Geometrical Descriptors: Molecular surface area, volume, ovality.
These descriptors would then be used in statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. QSPR studies on related heterocyclic systems have successfully created models to explain and predict biological activity or specific physical properties. nih.gov
Table 4: Example QSPR Descriptors and Related Properties for Pyridine Carboxamides
| Descriptor Type | Example Descriptor | Predicted Property |
|---|---|---|
| Electronic | Topological Polar Surface Area (TPSA) | Membrane permeability, oral bioavailability. chemscene.com |
| Electronic | LogP (Octanol-Water Partition Coefficient) | Solubility, lipophilicity. chemscene.com |
| Steric | Molecular Volume | Diffusion rate, binding affinity. |
| Topological | Number of Rotatable Bonds | Conformational flexibility, oral bioavailability. chemscene.com |
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis
No specific high-resolution NMR data (¹H, ¹³C, ¹⁹F, ¹⁵N) for 6-fluoro-N-propylpyridine-3-carboxamide has been published. Such data would be crucial for confirming the molecular structure by establishing the connectivity of atoms and providing insight into the compound's conformational dynamics in solution. Key expected features would include signals corresponding to the propyl chain and the distinct aromatic protons of the fluorinated pyridine (B92270) ring, with coupling constants revealing their spatial relationships.
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Published mass spectrometry data detailing the specific fragmentation pathways of this compound are absent from the scientific record. High-resolution mass spectrometry would be essential to confirm the elemental composition, and tandem mass spectrometry (MS/MS) would elucidate the characteristic fragmentation patterns, providing definitive structural confirmation. For related compounds, such as 6-chloro-N-propylpyridine-3-carboxamide, predicted collision cross-section data is available, but experimental spectra for the fluoro-analogue are needed. uni.lu
X-ray Crystallography for Solid-State Structural Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would be the gold standard for unambiguously determining its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or stacking, which govern its crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Specific infrared (IR) and Raman spectra for this compound have not been documented. These techniques are fundamental for identifying the compound's functional groups. Characteristic vibrational modes would be expected for the C=O (amide I), N-H bending (amide II, though absent in this N-substituted amide), C-N stretching of the amide, and vibrations of the fluoropyridine ring, including the C-F stretching frequency. While general principles of vibrational spectroscopy can be applied, precise band assignments require experimental data for this specific molecule.
Chiral Chromatography Methods for Enantiomeric Purity Assessment
As this compound is an achiral molecule, it does not exist as enantiomers. Therefore, chiral chromatography methods for assessing enantiomeric purity are not applicable to this compound.
Chemical Derivatives and Analogues: Design Principles and Synthetic Exploration
Rational Design of Related Pyridine (B92270) Carboxamide Analogues for Chemical Probes
The design of pyridine carboxamide analogues as chemical probes is a strategic process aimed at creating molecules that can be used to study biological systems. nih.gov This process often begins with a lead compound, which is then systematically modified to enhance its properties. nih.gov The core of this design process lies in understanding the structure-activity relationships (SAR), which describe how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov
For pyridine carboxamide analogues, rational design focuses on several key areas:
Alterations to the Carboxamide Linker: The amide bond is a key feature of these compounds, providing a hydrogen bond donor and acceptor. nih.gov Modifications to the N-substituent of the carboxamide can influence the molecule's solubility, cell permeability, and binding affinity. nih.gov
Bioisosteric Replacements: In some cases, the pyridine ring can be replaced with a bioisosteric ring, such as a thiazole (B1198619) or pyrimidine. nih.gov This can lead to analogues with similar biological activity but different physicochemical properties.
Computational tools, such as molecular docking and the analysis of electrostatic potential maps, are often employed in the rational design process. nih.govnih.govnih.gov These methods help to predict how a designed analogue will interact with its target, allowing for the prioritization of compounds for synthesis. nih.govnih.gov
Synthesis of N-Substituted and Ring-Substituted Analogues
The synthesis of N-substituted and ring-substituted pyridine carboxamide analogues can be achieved through a variety of methods. A common approach involves the coupling of a substituted pyridine carboxylic acid with a primary or secondary amine. nih.govrsc.org
General Synthetic Scheme for N-Substituted Analogues:
A substituted pyridine-3-carboxylic acid can be reacted with an amine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), to form the desired N-substituted pyridine-3-carboxamide (B1143946). nih.gov
Synthesis of Ring-Substituted Analogues:
The introduction of substituents onto the pyridine ring can be more complex. For example, the synthesis of 5-trifluoromethoxy-substituted nicotinamide (B372718) has been achieved through a multi-step process starting from a chlorinated pyridine derivative. researchgate.net Palladium-catalyzed coupling reactions are also a powerful tool for introducing a wide range of substituents onto the pyridine ring. researchgate.net
Another approach is the use of multi-component reactions, where several starting materials are combined in a single step to generate a complex product. For instance, pyridine-3-carboxamide derivatives have been synthesized through a four-component reaction involving an acetoacetanilide, ammonium (B1175870) acetate, a substituted benzaldehyde, and ethyl cyanoacetate. researchgate.net
More recently, electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines. This approach offers a green and efficient alternative to traditional methods, avoiding the need for external chemical oxidants. rsc.org
Impact of Structural Modifications on Chemical Reactivity and Selectivity
Structural modifications to the pyridine carboxamide scaffold can have a profound impact on the chemical reactivity and selectivity of the resulting analogues. These modifications can be broadly categorized into electronic effects and steric effects.
Electronic Effects:
The electronic nature of substituents on the pyridine ring can influence the reactivity of the entire molecule. researchgate.net For example, the presence of electron-withdrawing groups can make the pyridine ring more susceptible to nucleophilic attack. nih.gov The position of the substituent is also crucial. A study on the alkylation of pyridine carboxamides found that the reaction yield was dependent on the position of the amide group (ortho, meta, or para) in the heteroaromatic fragment. nih.gov
Steric Effects:
The size and shape of substituents can also play a significant role in determining the reactivity and selectivity of a reaction. researchgate.net For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to induce regioselectivity towards the 6-position. researchgate.net
The interplay between electronic and steric effects can be complex. In some cases, these effects can work in concert to enhance a desired property, while in other cases they may have opposing effects. A thorough understanding of these effects is essential for the rational design of new analogues with specific properties.
Advanced Methodologies for Library Synthesis of Analogues
The synthesis of large libraries of related compounds is a key strategy in modern drug discovery and chemical biology. This approach allows for the rapid exploration of a wide range of chemical space, increasing the chances of identifying compounds with desired properties. nbuv.gov.ua
Several advanced methodologies have been developed for the library synthesis of pyridine carboxamide analogues:
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of final products. nbuv.gov.ua For example, a library of 6-azaindole (B1212597) derivatives has been constructed in a single step through the direct dilithiation of an unprotected 3-amino-4-picoline, followed by condensation with a variety of carboxylic acid esters. nbuv.gov.ua
High-Throughput Synthesis: This involves the use of automated systems to perform a large number of chemical reactions in parallel. This can significantly accelerate the synthesis of a compound library.
Solid-Phase Synthesis: In this technique, the starting material is attached to a solid support, and reagents are added in solution. This simplifies the purification process, as excess reagents and byproducts can be washed away.
Flow Chemistry: This involves the continuous pumping of reagents through a reactor. This can offer several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control.
These advanced methodologies, often used in combination, enable the efficient synthesis of large and diverse libraries of pyridine carboxamide analogues, which can then be screened for their biological activity.
Applications in Fundamental Chemical Research
Role as a Building Block in Organic Synthesis of Complex Molecules
The molecular architecture of 6-fluoro-N-propylpyridine-3-carboxamide, featuring a fluorinated pyridine (B92270) ring and a propylamide side chain, positions it as a potentially valuable building block in organic synthesis. The fluorinated pyridine core is a common motif in medicinal chemistry and agrochemicals, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The N-propylcarboxamide group offers a handle for further chemical transformations, allowing for the construction of more complex molecular scaffolds.
In principle, the pyridine ring can undergo various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at different positions. The fluorine atom can also influence the reactivity of the pyridine ring, potentially directing substitution reactions to specific sites. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further avenues for synthetic diversification.
While specific examples of its use are not readily found in the literature, a hypothetical synthetic route could involve the use of this compound as a key intermediate in the synthesis of a novel pharmaceutical agent. For instance, the pyridine nitrogen could be quaternized to introduce a positive charge, or the aromatic ring could be further functionalized to modulate the electronic properties of the molecule.
Utilization in Ligand Design for Catalysis Research
The presence of a nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the amide group gives this compound the potential to act as a ligand in coordination chemistry and catalysis. These heteroatoms possess lone pairs of electrons that can coordinate to a metal center, forming a metal-ligand complex. The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atom, can be fine-tuned to modulate the catalytic activity of the resulting complex.
The design of ligands is a crucial aspect of catalysis research, as the ligand environment around a metal center can significantly impact the catalyst's reactivity, selectivity, and stability. By modifying the substituents on the pyridine ring or the amide side chain of this compound, a library of ligands with varying steric and electronic properties could be synthesized. These ligands could then be screened for their effectiveness in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
For example, the pyridine nitrogen could coordinate to a palladium center, forming a catalyst for Suzuki cross-coupling reactions. The fluorine atom could enhance the stability of the catalyst and influence the rate of the reaction.
Investigation as a Molecular Probe for Chemical Processes
Molecular probes are essential tools for studying and visualizing chemical and biological processes. The fluorine atom in this compound makes it a candidate for use as a ¹⁹F NMR probe. ¹⁹F NMR spectroscopy is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which allows for the detection of subtle changes in the local environment of the fluorine atom.
A molecule containing a fluorine atom can be introduced into a system of interest, and the changes in its ¹⁹F NMR signal can provide information about its interactions with other molecules, its binding to a target protein, or its transport across a membrane. The specific chemical shift of the fluorine atom in this compound would be sensitive to its environment, potentially allowing for the monitoring of pH changes, metal ion concentrations, or enzymatic reactions.
While no studies have explicitly reported the use of this compound as a molecular probe, its structure suggests that it could be a starting point for the design of more sophisticated probes with tailored properties for specific applications.
Potential as Precursors for Novel Materials
The rigid, aromatic structure of the pyridine ring and the potential for intermolecular hydrogen bonding through the amide group suggest that this compound could serve as a precursor for the synthesis of novel materials with interesting properties. For instance, it could be used as a monomer in the synthesis of polymers or as a building block for the construction of metal-organic frameworks (MOFs) or supramolecular assemblies.
Polymers incorporating the 6-fluoropyridine-3-carboxamide moiety could exhibit enhanced thermal stability and specific electronic or optical properties due to the presence of the fluorinated aromatic ring. These materials could find applications in areas such as electronics, photonics, or as high-performance plastics.
In the context of MOFs, the pyridine nitrogen and the amide group could act as coordination sites for metal ions, leading to the formation of porous crystalline materials. The properties of these MOFs, such as their pore size and chemical functionality, could be tailored by modifying the structure of the organic linker, in this case, derived from this compound. Such materials have potential applications in gas storage, separation, and catalysis.
Further research is required to explore the polymerization and self-assembly behavior of this compound and its derivatives to fully assess their potential as precursors for novel materials.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluoropyridines and their derivatives is a key area for development. acs.org Current methods for producing compounds like 6-fluoro-N-propylpyridine-3-carboxamide likely involve multi-step processes, starting from either a pre-fluorinated pyridine (B92270) or introducing the fluorine atom at a later stage. Future research should focus on creating more streamlined and environmentally friendly synthetic pathways.
Key areas for improvement include:
Catalyst Development: Discovering novel catalysts for both the fluorination of the pyridine ring and the amidation reaction to form the N-propylamide group could reduce reaction times and improve yields.
Green Chemistry Principles: Future synthetic routes should aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Areas for Future Research |
| Starting from 6-fluoronicotinic acid | Direct and straightforward amidation. | Optimization of coupling agents and reaction conditions for higher yield and purity. |
| Late-stage fluorination of N-propylnicotinamide | Increased availability of starting materials. | Development of selective fluorinating agents that do not react with the amide group. |
| One-pot synthesis | Reduced number of steps, time, and resource savings. | Design of a robust one-pot procedure that is scalable and high-yielding. |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The electronic properties of the pyridine ring are significantly influenced by the presence of the electron-withdrawing fluorine atom. This can lead to unique reactivity patterns that are yet to be fully explored for this compound.
Future research could investigate:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group, allowing for the introduction of other functional groups at the 6-position. Studying the kinetics and scope of these reactions could yield a library of novel pyridine derivatives.
Directed Ortho-Metalation (DoM): The carboxamide and fluoro groups could be used to direct metalation at specific positions on the pyridine ring, enabling further functionalization.
Photochemical Reactions: Investigating the behavior of the compound under photochemical conditions could reveal novel cyclization or rearrangement reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. amt.ukresearchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. unimi.itmdpi.com
Future research in this area would involve:
Developing Flow-Based Synthetic Modules: Designing specific reactor setups for key reaction steps like fluorination and amidation.
Process Intensification: Optimizing reaction parameters such as temperature, pressure, and residence time to maximize throughput and yield. researchgate.net
Automated Optimization: Integrating machine learning algorithms to rapidly screen reaction conditions and identify optimal synthetic protocols.
| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
| Safety | Handling of potentially hazardous reagents in large volumes. | Small reactor volumes enhance safety, especially for highly exothermic reactions. amt.uk | Reduced risk of thermal runaway and safer handling of reactive intermediates. |
| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for longer durations or using parallel reactors. researchgate.net | Predictable and linear scale-up from laboratory to production. |
| Efficiency | Can have longer reaction times and more complex workups. | Improved mixing and heat transfer lead to faster reactions and cleaner products. amt.uk | Higher productivity and potentially fewer purification steps. |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. youtube.com For this compound, advanced computational modeling can accelerate the discovery of new applications.
Future research directions include:
Predicting Reactivity: Using Density Functional Theory (DFT) to model reaction pathways and predict the most likely sites for chemical modification.
Virtual Screening: Employing molecular docking simulations to screen the compound against biological targets, such as enzymes or receptors, to identify potential pharmaceutical applications. nih.govmdpi.com
Property Prediction: Calculating key physicochemical properties like solubility, lipophilicity, and metabolic stability to guide the design of derivatives with improved drug-like characteristics. mdpi.com
Discovery of New Chemical Applications in Emerging Fields
While the current applications of this compound are not extensively documented, its structural features suggest potential uses in several emerging fields. The pyridine-3-carboxamide (B1143946) moiety is found in numerous biologically active compounds, and the presence of fluorine can enhance metabolic stability and binding affinity. nih.govdovepress.comacs.org
Potential new applications to be explored:
Medicinal Chemistry: The compound could serve as a scaffold for developing new therapeutic agents, particularly in areas like oncology, neurodegenerative diseases, and infectious diseases where pyridine derivatives have shown promise. dovepress.comresearchgate.net
Agrochemicals: Many modern pesticides and herbicides contain fluorinated heterocyclic cores. nih.gov This compound could be a starting point for the development of new, more effective crop protection agents.
Materials Science: The polar nature of the molecule and its ability to form hydrogen bonds could make it a candidate for incorporation into novel polymers or organic electronic materials.
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-N-propylpyridine-3-carboxamide, and how can yield be optimized?
The compound is typically synthesized via multi-step reactions. A general approach involves coupling 6-fluoropyridine-3-carboxylic acid with propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical. For yield optimization, reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 carboxylic acid:amine), and catalyst selection (e.g., DMAP for nucleophilic assistance) should be systematically tested .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm fluorine-induced deshielding and propyl group integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (C10H12FN2O, theoretical MW: 210.09) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyridine ring vibrations) .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Fluorine enhances lipophilicity (logP increase) and metabolic stability by reducing oxidative degradation. Its electronegativity also alters electronic distribution in the pyridine ring, affecting hydrogen-bonding capacity and solubility in polar solvents. Computational tools (e.g., COSMO-RS) can predict these changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions often arise from impurities or solvent interactions. Strategies include:
- Repeating synthesis under inert conditions (argon/nitrogen) to exclude oxidation byproducts.
- Using 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Comparing data with structurally analogous compounds (e.g., 6-chloro-N-propylpyridine-3-carboxamide) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition profiles.
- DFT Calculations : Gaussian 09 to map electrostatic potential surfaces and fluorine’s electronic effects .
Q. How can reaction yields be improved in large-scale syntheses?
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for C–N coupling) or enzyme-mediated amidation .
- Flow Chemistry : Continuous-flow reactors to enhance mixing and heat transfer.
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Systematic Substituent Variation : Replace the propyl group with cyclopropyl or trifluoroethyl moieties to assess steric/electronic effects.
- Bioisosteric Replacement : Substitute fluorine with chlorine or methoxy groups to compare potency.
- In Vitro Assays : Measure IC50 against target proteins (e.g., kinases) to correlate structural modifications with activity .
Q. How can hydrogen-bonding interactions in the crystal lattice be analyzed?
- X-ray Crystallography : Resolve the crystal structure to identify intermolecular H-bonds between the amide carbonyl and adjacent pyridine rings.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H···O/N contacts) using CrystalExplorer .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds .
- Safety Protocols : Handle fluorinated compounds in fume hoods; assess toxicity via NIH Tox21 tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
